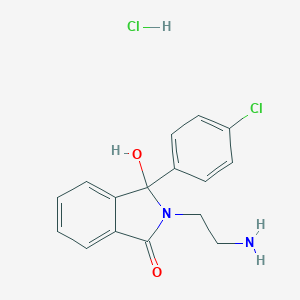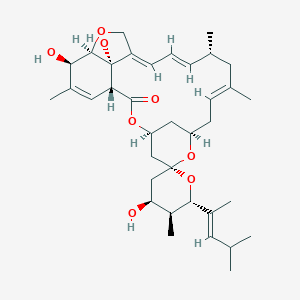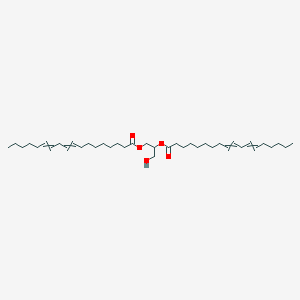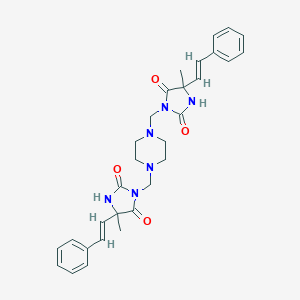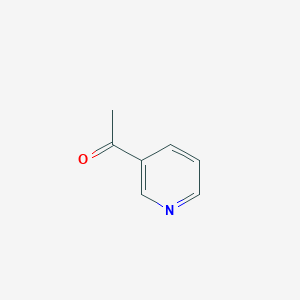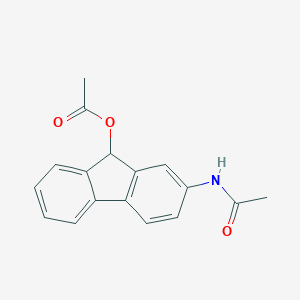
1,1-Diethoxy-3-nitropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxy-3-nitropropane, also known as DENP, is a nitro compound that has been widely used in scientific research for its unique properties. DENP is a colorless liquid with a molecular weight of 195.21 g/mol and a boiling point of 215 °C. It is a versatile compound that has been used in various fields such as organic synthesis, medicinal chemistry, and environmental science.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxy-3-nitropropane is not fully understood. However, it is believed that 1,1-Diethoxy-3-nitropropane exerts its biological activity through the formation of reactive intermediates such as nitroso and nitrite species. These reactive intermediates can react with cellular macromolecules such as proteins and DNA, leading to cellular damage and death.
Efectos Bioquímicos Y Fisiológicos
1,1-Diethoxy-3-nitropropane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,1-Diethoxy-3-nitropropane can induce oxidative stress, DNA damage, and apoptosis in various cell lines. In vivo studies have shown that 1,1-Diethoxy-3-nitropropane can induce liver damage and carcinogenesis in rodents. However, the exact mechanism of these effects is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Diethoxy-3-nitropropane has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used for various applications such as organic synthesis, medicinal chemistry, and environmental science. Another advantage is that it is relatively easy to synthesize and has a high yield. However, one limitation is that it is a toxic compound that requires special handling and disposal procedures. Another limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 1,1-Diethoxy-3-nitropropane. One direction is to further investigate its mechanism of action and its effects on cellular macromolecules such as proteins and DNA. Another direction is to develop new synthetic methods for 1,1-Diethoxy-3-nitropropane and its derivatives. Additionally, the use of 1,1-Diethoxy-3-nitropropane as a model compound for the study of the fate and transport of nitro compounds in the environment can be expanded. Finally, the development of new drugs based on 1,1-Diethoxy-3-nitropropane and its derivatives can be explored.
Métodos De Síntesis
1,1-Diethoxy-3-nitropropane can be synthesized through a simple two-step reaction. The first step involves the reaction of 3-nitropropanol with thionyl chloride to form 3-nitropropyl chloride. The second step involves the reaction of 3-nitropropyl chloride with diethylamine to form 1,1-Diethoxy-3-nitropropane. The yield of this reaction is typically around 70-80%.
Aplicaciones Científicas De Investigación
1,1-Diethoxy-3-nitropropane has been widely used in scientific research due to its unique properties. It is a versatile compound that has been used in various fields such as organic synthesis, medicinal chemistry, and environmental science. In organic synthesis, 1,1-Diethoxy-3-nitropropane has been used as a building block for the synthesis of various compounds such as amino acids, peptides, and heterocycles. In medicinal chemistry, 1,1-Diethoxy-3-nitropropane has been used as a starting material for the synthesis of various drugs such as antitumor agents, antimalarial agents, and antiviral agents. In environmental science, 1,1-Diethoxy-3-nitropropane has been used as a model compound for the study of the fate and transport of nitro compounds in the environment.
Propiedades
Número CAS |
107833-73-8 |
|---|---|
Nombre del producto |
1,1-Diethoxy-3-nitropropane |
Fórmula molecular |
C7H15NO4 |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
1,1-diethoxy-3-nitropropane |
InChI |
InChI=1S/C7H15NO4/c1-3-11-7(12-4-2)5-6-8(9)10/h7H,3-6H2,1-2H3 |
Clave InChI |
GYOMHDIHFFHNJY-UHFFFAOYSA-N |
SMILES |
CCOC(CC[N+](=O)[O-])OCC |
SMILES canónico |
CCOC(CC[N+](=O)[O-])OCC |
Sinónimos |
3-Nitropropanaldiethylacetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




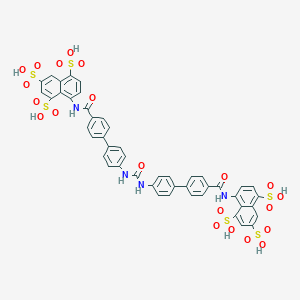
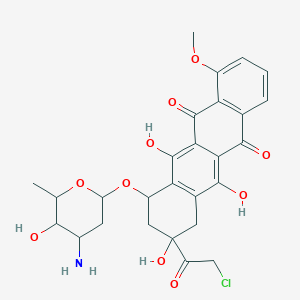
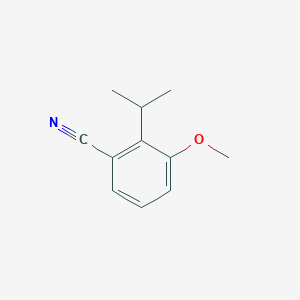
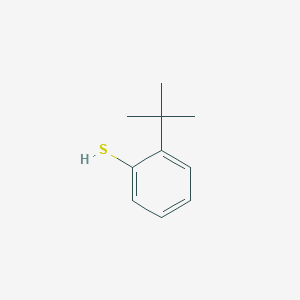
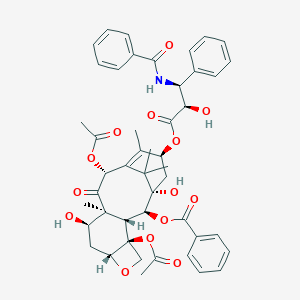
![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)
